N-(2-aminophenyl)-4-tert-butylbenzamide
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Overview
Description
"N-(2-aminophenyl)-4-tert-butylbenzamide" is a chemical compound of interest due to its structural characteristics and potential applications in various fields of chemistry. The compound's relevance extends to its synthesis, molecular structure analysis, chemical reactions, and properties, both physical and chemical.
Synthesis Analysis
The synthesis of compounds related to "N-(2-aminophenyl)-4-tert-butylbenzamide" involves various chemical reactions, including annulation of 2-aminobenzamides and tert-butyl nitrite under mild conditions without the need for strong acids, highlighting an efficient pathway to benzotriazine derivatives (Yan et al., 2016). Another example includes the synthesis of histone deacetylase inhibitors, where the sulfur-containing bicyclic arylmethyl moiety and a substituted tert-amino group are introduced to improve solubility and cellular uptake (Kiyokawa et al., 2010).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of similar compounds have been studied through methods such as X-ray crystallography and DFT calculations. These studies reveal how crystal packing and dimerization affect molecular geometry, emphasizing the significance of dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving "N-(2-aminophenyl)-4-tert-butylbenzamide" and its derivatives can lead to the formation of various interesting compounds. For instance, the formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride produces fluorescent 1-amino-2,3-naphthalic anhydrides, showcasing the compound's versatility in synthesizing fluorescent molecules (Lu et al., 2022).
Physical Properties Analysis
Polyimides containing di-tert-butyl side groups synthesized from related compounds demonstrate low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These properties indicate the potential of "N-(2-aminophenyl)-4-tert-butylbenzamide" derivatives in the development of materials with desirable thermal and electrical characteristics (Chern et al., 2009).
Chemical Properties Analysis
The chemical properties of compounds similar to "N-(2-aminophenyl)-4-tert-butylbenzamide" are influenced by their molecular structure, as seen in their reactions and the resulting products. For example, the introduction of tert-butyl groups and twisted-biphenyl structures effectively increases the interchain distance, decreasing the intermolecular interaction and packing ability of polymers derived from these compounds. This leads to materials with unique chemical properties, such as low dielectric constants and high glass transition temperatures (Chern et al., 2009).
Scientific Research Applications
Antidiabetic Potential
(E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) demonstrates potential as an antidiabetic agent. Through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation, SN158 increases transcriptional activities of PPARα and PPARγ. This effect enhances adipogenic differentiation in preadipocytes and fatty acid oxidation in hepatocytes. Additionally, SN158 significantly reduces plasma glucose, triglycerides, and free fatty acids in ob/ob mice without severe weight gain or hepatomegaly, suggesting its usefulness against type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Role in Crystal Structure Formation
The tert-butylbenzamidate diruthenium(II, III) compound exhibits notable characteristics in crystal structure formation. The reaction between Ru2Cl(μ-O2CCH3)4 and molten p-tert-butylbenzamide leads to the formation of Ru2Cl(μ-HNOCC6H4-p-CMe3)4. This compound, characterized by elemental analysis, spectroscopic data, and magnetic measurements, has been crystallized and its structure determined by X-ray crystallography, demonstrating its potential in the field of crystallography and materials science (Barral et al., 1993).
Aggregation-Induced Emission Enhancement
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) is a phenylbenzoxazole-based organic compound that exhibits emission enhancement in condensed states. This enhancement results from partial restriction of free intramolecular rotations, leading to a transition from the nonemissive twisted intramolecular charge transfer (TICT) state to the emissive quasi-TICT state. This finding is significant for the development of advanced materials with enhanced optical properties (Li et al., 2015).
Safety And Hazards
This would involve examining any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or new methods for its synthesis.
I hope this general outline is helpful. If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
N-(2-aminophenyl)-4-tert-butylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUQREGTGZRIBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360659 |
Source
|
Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-4-tert-butylbenzamide | |
CAS RN |
219492-28-1 |
Source
|
Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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